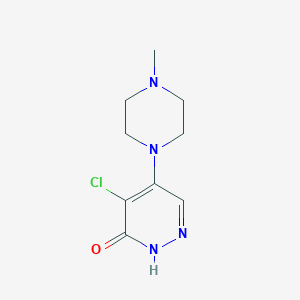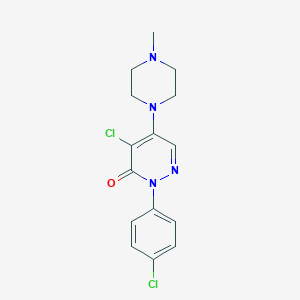
2-Chloro-3-(2-methylpiperidin-1-yl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2-methylpiperidin-1-yl)quinoxaline is a chemical compound with the molecular formula C14H16ClN3 and a molecular weight of 261.75 g/mol . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methylpiperidin-1-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with 2-methylpiperidine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, where the reaction conditions are optimized for large-scale production . This includes controlling parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(2-methylpiperidin-1-yl)quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoxaline ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various quinoxaline derivatives with potential biological activities .
Applications De Recherche Scientifique
2-Chloro-3-(2-methylpiperidin-1-yl)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential antipsychotic drugs.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It is employed in various biological assays to study its effects on different biological targets.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-methylpiperidin-1-yl)quinoxaline involves its interaction with specific molecular targets in biological systems. The compound can bind to and modulate the activity of certain enzymes or receptors, leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Chloro-3-(2-methylpiperidin-1-yl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
2-chloro-3-(2-methylpiperidin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c1-10-6-4-5-9-18(10)14-13(15)16-11-7-2-3-8-12(11)17-14/h2-3,7-8,10H,4-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYXWYBRNTZVIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC3=CC=CC=C3N=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(trifluoromethyl)phenyl][1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B500793.png)


![5-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B500801.png)
![methyl 8-methoxy-2-oxo-2H-pyrimido[2,1-b][1,3]benzothiazole-4-carboxylate](/img/structure/B500802.png)




